2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate
Overview
Description
2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate is a phospholipid compound with the molecular formula C39H78NO8P and a molecular weight of 720.01. This compound is used as an internal standard for the extraction of lipids and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate involves the esterification of glycerol with heptadecanoic acid, followed by phosphorylation. The reaction typically requires the use of chloroform and methanol in a 9:1 ratio, with heating to approximately 50°C to dissolve the lipid completely.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process includes stringent quality control measures to ensure high purity (>98%) and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for lipid extraction and analysis.
Biology: Studied for its role in cellular membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic applications in lipid-related disorders.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems.
Mechanism of Action
The mechanism of action of 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate involves its incorporation into cellular membranes, where it influences membrane fluidity and function. The compound interacts with various molecular targets, including membrane proteins and enzymes involved in lipid metabolism. These interactions can modulate cellular signaling pathways and affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoylphosphoethanolamine: Similar structure but with palmitic acid instead of heptadecanoic acid.
1,2-Distearoylphosphoethanolamine: Contains stearic acid instead of heptadecanoic acid.
1,2-Dioleoylphosphoethanolamine: Contains oleic acid instead of heptadecanoic acid.
Uniqueness
2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate is unique due to its specific fatty acid composition, which influences its physical and chemical properties. This uniqueness makes it particularly useful as an internal standard in lipid extraction and analysis.
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-di(heptadecanoyloxy)propyl] phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,40H2,1-2H3,(H,43,44)/t37-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFFAUPDXKTJMR-DIPNUNPCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677128 | |
Record name | 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140219-78-9 | |
Record name | 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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